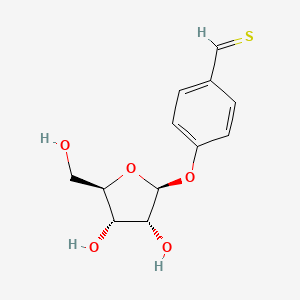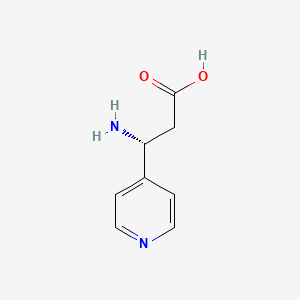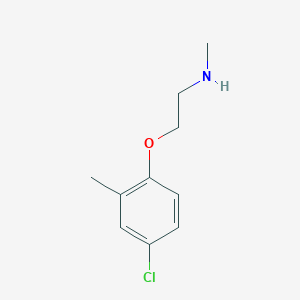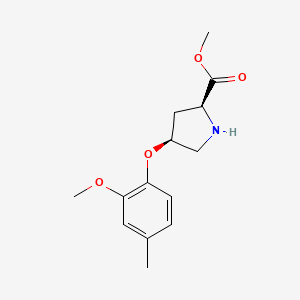
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-on-oxim
Übersicht
Beschreibung
Synthesis Analysis
Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique characteristics of oximes are imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon .
Chemical Reactions Analysis
Oximes have diverse reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Wissenschaftliche Forschungsanwendungen
Antifungal und Herbizide Aktivitäten
Oxime-Verbindungen wurden auf ihr Potenzial in der Anwendung als Antifungalmittel und Herbizide untersucht. Die strukturelle Modifikation von Oximen, wie z. B. die Einführung einer Ester-Einheit, kann zu neuartigen bioaktiven Molekülen mit gezielten Eigenschaften zur Kontrolle von Pilzpathogenen und unerwünschter Vegetation führen .
Dynamische kovalente Netzwerke
Die Chemie der Oxime ermöglicht die Herstellung von kovalenten adaptiven Netzwerken (CANs). Diese Netzwerke weisen dynamische Eigenschaften auf, die für bestimmte Anwendungen wie selbstheilende Materialien oder responsive Oberflächen angepasst werden können .
Synthetische Anwendungen in der organischen Chemie
Oxime dienen als vielseitige Zwischenprodukte in der organischen Synthese. Sie können verschiedene Reaktionen eingehen, einschließlich Cycloadditionen, um komplexe cyclische Strukturen wie Isoxazoline zu bilden, die zahlreiche synthetische Anwendungen haben .
Wirkmechanismus
Safety and Hazards
Thermal risk evaluation of reaction hazards is of great importance to the safer operation of chemical processes . The thermal reactivity or thermal instability of a compound is an inherent property of the compound and the characterization of the thermal reactivity is considered as a dynamic problem .
Zukünftige Richtungen
Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in these areas are being explored .
Eigenschaften
IUPAC Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)


![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)



methanone](/img/structure/B1450134.png)




